
Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a chemical compound with the molecular formula C18H30O11. It is known for its unique structure, which includes multiple ester and ether linkages, making it a compound of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves the esterification of 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with propan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and etherification reactions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, particularly in the development of prodrugs.
Mecanismo De Acción
The mechanism of action of Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ether linkages in the compound allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Di-sec-butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Diisopropyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
Uniqueness
What sets Dipropan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate apart from similar compounds is its specific ester and ether linkages, which confer unique chemical properties and reactivity. These structural features make it particularly useful in applications requiring stable yet reactive intermediates .
Propiedades
Número CAS |
5349-69-9 |
|---|---|
Fórmula molecular |
C18H30O11 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-[2-[2-(1-oxo-1-propan-2-yloxypropan-2-yl)oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C18H30O11/c1-11(2)26-15(19)13(5)28-17(21)24-9-7-23-8-10-25-18(22)29-14(6)16(20)27-12(3)4/h11-14H,7-10H2,1-6H3 |
Clave InChI |
XHUYWFDCVCOMBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)
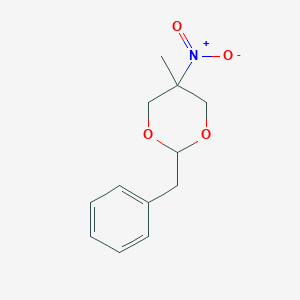
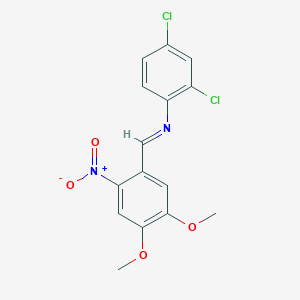
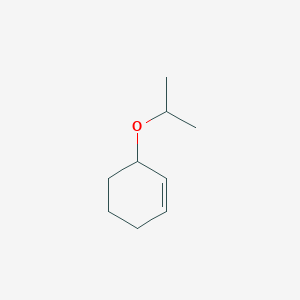
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
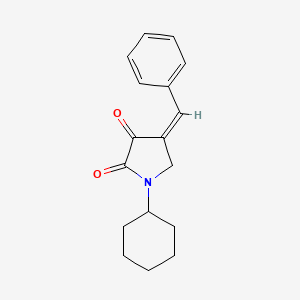
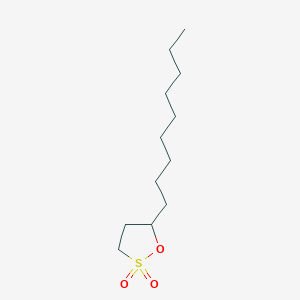
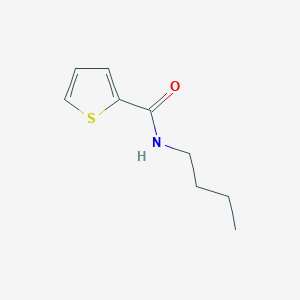
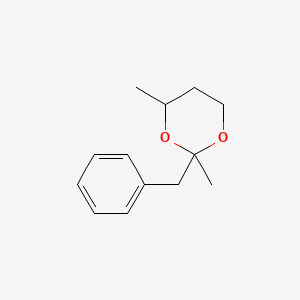
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
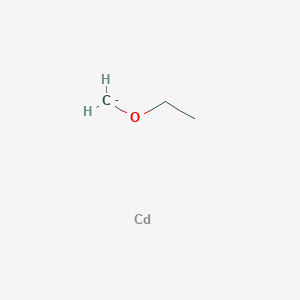
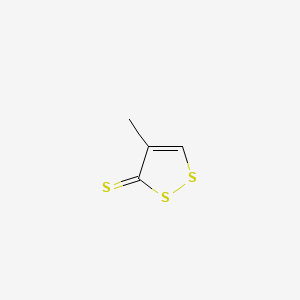
![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)

